Succinimidyl-Hynic, also known as succinimidyl 6-hydrazinonicotinate hydrochloride, is a chemical compound widely used in bioconjugation and radiolabeling applications. It serves primarily as a linker for the attachment of biomolecules, such as peptides and antibodies, to radiolabels like technetium-99m. This compound is particularly valuable in the field of nuclear medicine for imaging and therapeutic purposes.
Succinimidyl-Hynic belongs to the class of hydrazine derivatives and is categorized as a bifunctional chelator. Its structure allows it to react with amine groups on biomolecules, facilitating the formation of stable conjugates necessary for effective radiolabeling.
The synthesis of Succinimidyl-Hynic typically involves several steps:
The reaction conditions are optimized to achieve high yields while minimizing side reactions. The use of solvents like dimethylformamide and trifluoroacetic acid during the synthesis process aids in the solubility and reactivity of intermediates .
Succinimidyl-Hynic has a complex molecular structure characterized by a hydrazine group attached to a nicotinic acid derivative. The key functional groups include:
The molecular formula of Succinimidyl-Hynic is CHNO, with a molecular weight of approximately 234.21 g/mol. Its structural representation includes a succinimide ring that enhances its reactivity towards amines .
Succinimidyl-Hynic primarily participates in nucleophilic substitution reactions where the hydrazine group reacts with carbonyl-containing compounds, such as aldehydes or ketones, leading to the formation of stable hydrazone linkages.
The reaction conditions typically require mild temperatures and neutral pH to ensure maximum yield and stability of the resulting conjugate. The formation of thioester bonds with thiol-containing biomolecules can also occur under specific conditions, which may influence the stability of the conjugates formed .
The mechanism by which Succinimidyl-Hynic operates involves:
Research indicates that complexes formed using Succinimidyl-Hynic exhibit high stability in biological environments, making them suitable for in vivo applications .
Relevant analyses suggest that Succinimidyl-Hynic maintains its reactivity even after prolonged storage when kept under appropriate conditions .
Succinimidyl-Hynic has several significant applications, particularly in:
S-HYNIC excels as a BFCA for Tc-99m due to its unique coordination chemistry. Unlike DOTA or NOTA, which form self-contained chelates, HYNIC occupies only 2 coordination sites on the Tc-99m core (via pyridyl nitrogen and hydrazine nitrogen). This necessitates co-ligands like tricine, EDDA (ethylenediamine diacetic acid), or glucoheptonate to saturate the metal’s coordination sphere and stabilize the complex [1] [6]. The labeling process involves three steps:
This mechanism enables exceptionally high specific activities (up to 333 TBq/mmol), crucial for imaging low-abundance targets [6]. For example, in thrombus imaging, ⁹⁹ᵐTc-HYNIC-bitistatin achieved lesion-to-background ratios of 284:1 in deep venous thrombi due to minimal non-specific binding [6]. Similarly, SPECT imaging of prostate cancer with ⁹⁹ᵐTc-HYNIC-scFvD2B showed statistically significant uptake in PSMA-positive tumors (p<0.001 vs. controls) [5].
S-HYNIC occupies a distinct niche in radiopharmaceutical chemistry due to four key advantages:
Labeling Kinetics and Efficiency:S-HYNIC facilitates rapid Tc-99m labeling under mild conditions (15–30 min, 37°C), whereas DOTA conjugates require high temperatures (80–100°C) and prolonged reaction times (30–60 min). This is critical for heat-labile biomolecules like antibodies. NOTA, while faster than DOTA, still lags behind S-HYNIC in Tc-99m incorporation efficiency [1] [7].
Biomolecule Versatility:S-HYNIC’s NHS ester reacts efficiently with diverse biomolecules—from small peptides (e.g., PSMA inhibitors) to large proteins (e.g., antibodies like CC49) and aptamers [3] [4] [5]. In contrast, DOTA’s larger size and rigidity can sterically hinder binding sites. For instance, NOTA-conjugated PSMA agents (⁶⁴Cu-cunotadipep) showed 2-fold higher tumor uptake than DOTA versions due to reduced steric interference [2].
Co-ligand Tunability:The requirement for co-ligands is a unique feature of HYNIC chemistry. By selecting co-ligands (tricine, EDDA, or ternary systems), hydrophilicity and in vivo biodistribution can be optimized. For example:
Table 2: Key Properties of S-HYNIC vs. Common BFCAs
Property | S-HYNIC | DOTA | NOTA |
---|---|---|---|
Tc-99m Efficiency | >95% (with co-ligands) | <50% | 60–70% |
Conjugation Temp | 25–37°C | 80–100°C | 40–60°C |
Coordination Sites | 2 (requires co-ligands) | 8 (self-sufficient) | 6 (self-sufficient) |
Stability (t₁/₂) | >24 h in serum | >48 h in serum | >24 h in serum |
Steric Impact | Low | High | Moderate |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7